Superior Antifungal Potency Against Aspergillus fumigatus Versus Griseofulvin: MIC and Docking‑Score Concordance
The 2‑morpholinoquinoline‑1,2,4‑oxadiazole derivative compound 1 (2‑(morpholin‑4‑yl)‑3‑{5‑[4‑(trifluoromethyl)phenyl]‑1,2,4‑oxadiazol‑3‑yl}quinoline) exhibited an MIC of 0.146 mM against A. fumigatus, which is 1.94‑fold more potent than griseofulvin (MIC = 0.283 mM) tested under identical broth‑microdilution conditions [REFS‑1]. In molecular docking against glucosamine‑6‑phosphate synthase (PDB 2VF5), compound 1 achieved a Gibbs free energy (ΔG) of −7.54 kcal mol⁻¹ versus −6.98 kcal mol⁻¹ for griseofulvin, a difference of −0.56 kcal mol⁻¹ that correlates with the experimental MIC improvement [REFS‑1].
| Evidence Dimension | In vitro antifungal activity (MIC) and molecular docking binding energy (ΔG) |
|---|---|
| Target Compound Data | MIC = 0.146 mM; ΔG = −7.54 kcal mol⁻¹ (compound 1, a 2‑morpholinoquinoline‑1,2,4‑oxadiazole derivative) [REFS‑1] |
| Comparator Or Baseline | Griseofulvin: MIC = 0.283 mM; ΔG = −6.98 kcal mol⁻¹ [REFS‑1] |
| Quantified Difference | MIC: 1.94‑fold improvement (0.146 mM vs. 0.283 mM); ΔG: −0.56 kcal mol⁻¹ more favorable [REFS‑1] |
| Conditions | Broth microdilution MIC assay against A. fumigatus MTCC 3008; molecular docking with SwissDock (CHARMM force field) into glucosamine‑6‑phosphate synthase (PDB 2VF5) [REFS‑1] |
Why This Matters
The concordance between experimental MIC and docking‑derived ΔG validates the target‑engagement hypothesis and provides a predictive framework for selecting 2‑morpholinoquinoline derivatives with superior antifungal activity over the clinically used comparator griseofulvin.
- [1] Kovačević, S. Z.; Karadžić, M. Ž.; Jevrić, L. R.; Podunavac‑Kuzmanović, S. O. Molecular docking analysis of newly synthesized 2‑morpholinoquinoline derivatives with antifungal potential toward Aspergillus fumigatus. Acta Period. Technol. 2017, 48, 155‑165. View Source
